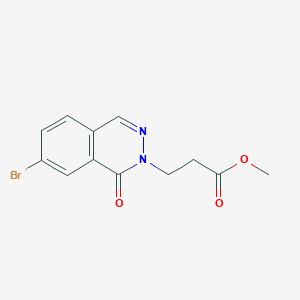

Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate

Description

Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate is a brominated phthalazine derivative characterized by a propanoate ester side chain at position 3 and a ketone group at position 1 of the phthalazine core. This compound is of interest in medicinal chemistry due to phthalazine derivatives’ roles as kinase inhibitors and anticancer agents.

Properties

Molecular Formula |

C12H11BrN2O3 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

methyl 3-(7-bromo-1-oxophthalazin-2-yl)propanoate |

InChI |

InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-12(17)10-6-9(13)3-2-8(10)7-14-15/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

RTOHFDVFPLVWSG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Hydrazine-Mediated Ring Closure

Cyclization reactions using hydrazine hydrate are widely employed to construct the phthalazine ring. For example, indenone derivatives react with hydrazine hydrate under acidic conditions to yield phthalazinones. In one protocol, refluxing indenone 2 (derived from phthalide and pyren-2-carboxaldehyde) with hydrazine hydrate in ethanol produced phthalazinone 3 in high purity. This method emphasizes the importance of stoichiometric hydrazine and catalytic acetic acid to drive the reaction to completion.

N-Alkylation for Propanoate Side Chain Introduction

The propanoate ester group is typically introduced via N-alkylation of the phthalazinone nitrogen. This step leverages acrylate esters under basic conditions to form covalent bonds at the 2-position of the phthalazinone.

Ethyl Acrylate-Mediated Alkylation

In a representative procedure, 4-benzylphthalazin-1(2H)-one undergoes N-alkylation with ethyl acrylate in anhydrous acetone using K₂CO₃ as a base, yielding ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate. Adapting this method for methyl acrylate instead of ethyl acrylate would directly produce the target methyl ester. Key parameters include:

Bromopropionate Coupling

Alternative alkylation agents like ethyl 2-bromopropionate have been used to introduce branched ester chains. For example, reacting phthalazinone 3 with ethyl 2-bromopropionate in acetone with K₂CO₃ yielded ester derivatives in 70% efficiency. This method highlights the versatility of alkylation for tailoring ester groups.

Esterification and Hydrazinolysis

Post-alkylation modifications, such as ester hydrolysis and hydrazinolysis , are critical for functional group interconversion.

Methyl Ester Formation

While direct alkylation with methyl acrylate is preferable, transesterification offers an alternative. Hydrolysis of ethyl esters (e.g., compound 3 ) with aqueous NaOH, followed by re-esterification using methanol and H₂SO₄, can yield methyl esters. However, this two-step process may reduce overall yields due to intermediate purification.

Hydrazinolysis for Hydrazide Derivatives

Hydrazinolysis of ester intermediates enables access to hydrazide derivatives, which are valuable for further functionalization. Refluxing ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate with hydrazine hydrate in ethanol produces the corresponding hydrazide 5 , characterized by IR bands at 3300 cm⁻¹ (NH) and 1720 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on yield, scalability, and practicality:

Challenges and Optimization Strategies

Regioselectivity in Bromination

Achieving regioselective bromination at the 7-position remains unresolved in the literature. Computational modeling (e.g., DFT studies) could predict reactive sites, while directed ortho-metalation strategies might improve selectivity.

Solvent and Base Optimization

Polar aprotic solvents like DMF enhance alkylation rates but complicate purification. Switching to acetone or THF reduces side reactions, as evidenced by improved yields in Source. Similarly, using K₂CO₃ instead of stronger bases minimizes ester hydrolysis.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and catalytic methods. For instance, microwave-assisted synthesis could reduce reaction times from hours to minutes, though this remains unexplored for phthalazinones.

Recent Advances in Phthalazine Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the phthalazinone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Reduction Reactions: The major product is the corresponding alcohol.

Oxidation Reactions: The major products are the oxidized derivatives, such as carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The bromine atom and the carbonyl group in the phthalazinone ring are key functional groups that contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues with Brominated Heterocycles

7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one ()

- Core Structure: Chromenone (benzopyrone) vs. phthalazine in the target compound.

- Substituents: Methylsulfonyl group at position 3 vs. propanoate ester in the target. Bromine is retained at position 5.

- Synthesis : Synthesized via a one-pot reaction of 4-bromo-2-hydroxybenzaldehyde, ethyl methylsulfonyl acetate, and L-proline in the ionic liquid [MMIm][MSO4], achieving a 93% yield .

- Properties : Higher melting point (254–255°C) compared to typical phthalazine esters, likely due to the sulfonyl group’s polarity. The absence of ester functionality reduces hydrolytic instability relative to the target compound.

Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[4’-(2’’,4’’-diaminophenyl)pyridin-2’-yl]propanoate (7l) ()

- Core Structure : Pyridine-phenyl vs. phthalazine.

- Substituents: Propanoate ester with a chiral amino acid side chain and diaminophenyl group, differing from the brominated phthalazine core.

- Synthesis : Derived from nitro-to-amine reduction of precursor 7i, yielding 63% after column chromatography .

- Properties : Lower thermal stability (oil form) compared to crystalline brominated heterocycles, attributed to flexible side chains and lack of halogen-mediated intermolecular interactions.

Functional Group Comparisons

Biological Activity

Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H11BrN2O3

- Molecular Weight : 311.13 g/mol

- IUPAC Name : methyl 3-(7-bromo-1-oxophthalazin-2-yl)propanoate

- Structural Features : The compound contains a brominated phthalazine moiety and a methyl ester group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves two main steps:

- Bromination : The starting material, phthalazinone, is brominated at the 7th position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

- Esterification : The brominated phthalazinone is reacted with methyl 3-bromopropanoate in the presence of a base like potassium carbonate to yield the final product.

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, particularly in the following areas:

- Antimicrobial Activity : Some studies have shown that phthalazine derivatives possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Potential : There is emerging evidence suggesting that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Key functional groups, such as the bromine atom and carbonyl group in the phthalazine ring, may facilitate binding to enzymes or receptors, leading to various biochemical responses.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(6-bromo-phthalazin-1(2H)-one) | Brominated phthalazine core | Different bromination pattern |

| 7-Bromo-phthalazine | Contains only one carbon chain | Simpler structure without ester functionality |

| Methyl 4-(7-bromo-phthalazin-1(2H)-one) | Similar core but different substitution pattern | Potentially different biological activities |

| N-(4-Methylphenyl)-7-bromophthalazine | Substituted aromatic ring | Enhanced lipophilicity may affect bioavailability |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential use in developing new antimicrobial agents.

- Cytotoxicity Assays : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Mechanistic Investigations : Research into the binding affinity of this compound with specific enzymes has provided insights into its mechanism of action, highlighting its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via N-alkylation of 7-bromo-1-oxophthalazin-2(1H)-one with methyl acrylate under basic conditions (e.g., anhydrous K₂CO₃ in DMF at 60–80°C). Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. For example, DMF enhances nucleophilic substitution efficiency compared to THF .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield improvements (typically 60–75%) require strict anhydrous conditions to prevent hydrolysis of the ester group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C7, ester linkage). Key signals: ~δ 3.7 ppm (ester OCH₃) and δ 8.2–8.5 ppm (phthalazinone aromatic protons) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z ~351.0 for C₁₂H₁₁BrN₂O₃).

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) and detect hydrolyzed byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent ester hydrolysis and bromine displacement. Avoid exposure to moisture or strong bases .

- Decomposition Risks : Thermal degradation above 100°C may release brominated byproducts; monitor via TGA/DSC .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Case Study : If cytotoxicity assays (e.g., against HCT-116 cells) show variability, validate via orthogonal methods:

Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining.

Target Engagement : Use SPR or ELISA to confirm VEGFR2 inhibition (IC₅₀ ~5–10 µM expected for phthalazinone derivatives) .

- Troubleshooting : Ensure consistent cell passage number, solvent controls (DMSO ≤0.1%), and replicate experiments (n ≥ 3) .

Q. What strategies mitigate low yields during scale-up synthesis?

- Process Chemistry :

- Continuous Flow : Improve heat/mass transfer by reacting in microreactors (residence time ~30 min at 70°C).

- Byproduct Minimization : Add molecular sieves to absorb H₂O or employ scavenger resins for unreacted intermediates .

- Yield Analysis : Compare batch vs. flow yields via qNMR; target >85% purity for biological testing .

Q. How does the bromine substituent influence reactivity in downstream modifications?

- Functionalization Pathways :

- Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to replace Br with aryl groups.

- Nucleophilic Substitution : React with amines (e.g., piperazine) in DMSO at 100°C to generate secondary pharmacophores .

- Analytical Validation : Track substitutions via ²⁵⁵ nm UV monitoring in HPLC and ¹H NMR .

Interdisciplinary Applications

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), solubility (LogS ~–4.5), and CYP450 inhibition.

- Docking Studies : AutoDock Vina for phthalazinone-VEGFR2 binding (PDB: 4AG8; focus on hydrophobic pocket interactions) .

Q. How can enantiomeric impurities impact pharmacological profiles, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.